molecular formula C9H9F3O3 B8789477 2-(Methoxymethoxy)-5-(trifluoromethyl)-phenol

2-(Methoxymethoxy)-5-(trifluoromethyl)-phenol

Cat. No. B8789477
M. Wt: 222.16 g/mol
InChI Key: JFMIRPYNKVULPJ-UHFFFAOYSA-N
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Patent
US07319101B2

Procedure details

To a solution of 1-methoxymethoxy-4-trifluoromethyl-benzene (4.6 g, 22.31 mmol) in 60 mL dry THF cooled to −78° C., BuLi (21 mL of a 1.6 m sol. in hexane, 1.5 eq.) was added drop-wise via a syringe and the mixture was stirred at low temperature for 2 h, then the cooling bath was removed and the mixture was allowed to gradually warm to 0° C. during 30 min. After cooling again to −78° C., B(OCH3)3 (3.95 g, 38 mmol, 1.7 eq.) was added to the reaction and the stirring was continued for another 1.5 h at −78° C., then the solution was allowed to warm to −10° C. during 20 min. Re-cooling to −78° C. was followed by addition of H2O2 (5.82 mL of a 30% solution in H2O, 2 eq.) and NaOHaq (5.8 mL of a 5 m aqueous solution, 1.3 eq.). This solution was stirred 16 h at r.t., then saturated NH4Cl-solution was added and the mixture was extracted twice with 30 mL EtOAc. The pooled organic fractions were washed with saturated NaCl solution, dried over MgSO4 and evaporated in vacuo. The crude product was purified using flash chromatography (silica gel, hexane/EtOAc 4:1) to yield the desired product as a yellowish oil.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.95 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1.[Li]CCCC.B(OC)(OC)[O:21]C.OO.[NH4+].[Cl-]>C1COCC1.CCCCCC.O>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:12])([F:13])[F:14])=[CH:7][C:6]=1[OH:21] |f:4.5|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
COCOC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
3.95 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at low temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling again to −78° C.
WAIT
Type
WAIT
Details
the stirring was continued for another 1.5 h at −78° C.
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −10° C. during 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
This solution was stirred 16 h at r.t.
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 30 mL EtOAc
WASH
Type
WASH
Details
The pooled organic fractions were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCOC1=C(C=C(C=C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.